Cas no 2198769-37-6 (4-Methyl-2-(oxan-4-yloxy)quinoline)

4-Methyl-2-(oxan-4-yloxy)quinoline Chemical and Physical Properties
Names and Identifiers
-
- 4-methyl-2-(oxan-4-yloxy)quinoline
- 4-Methyl-2-(oxan-4-yloxy)quinoline
-
- Inchi: 1S/C15H17NO2/c1-11-10-15(18-12-6-8-17-9-7-12)16-14-5-3-2-4-13(11)14/h2-5,10,12H,6-9H2,1H3
- InChI Key: OBSSJMPHKTXQIF-UHFFFAOYSA-N
- SMILES: O1CCC(CC1)OC1C=C(C)C2C=CC=CC=2N=1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 265
- XLogP3: 3.3
- Topological Polar Surface Area: 31.4
4-Methyl-2-(oxan-4-yloxy)quinoline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6608-1090-1mg |
4-methyl-2-(oxan-4-yloxy)quinoline |
2198769-37-6 | 1mg |
$54.0 | 2023-09-07 | ||
Life Chemicals | F6608-1090-15mg |
4-methyl-2-(oxan-4-yloxy)quinoline |
2198769-37-6 | 15mg |
$89.0 | 2023-09-07 | ||
Life Chemicals | F6608-1090-10μmol |
4-methyl-2-(oxan-4-yloxy)quinoline |
2198769-37-6 | 10μmol |
$69.0 | 2023-09-07 | ||
Life Chemicals | F6608-1090-5μmol |
4-methyl-2-(oxan-4-yloxy)quinoline |
2198769-37-6 | 5μmol |
$63.0 | 2023-09-07 | ||
Life Chemicals | F6608-1090-2mg |
4-methyl-2-(oxan-4-yloxy)quinoline |
2198769-37-6 | 2mg |
$59.0 | 2023-09-07 | ||
Life Chemicals | F6608-1090-10mg |
4-methyl-2-(oxan-4-yloxy)quinoline |
2198769-37-6 | 10mg |
$79.0 | 2023-09-07 | ||
Life Chemicals | F6608-1090-30mg |
4-methyl-2-(oxan-4-yloxy)quinoline |
2198769-37-6 | 30mg |
$119.0 | 2023-09-07 | ||
Life Chemicals | F6608-1090-20μmol |
4-methyl-2-(oxan-4-yloxy)quinoline |
2198769-37-6 | 20μmol |
$79.0 | 2023-09-07 | ||
Life Chemicals | F6608-1090-100mg |
4-methyl-2-(oxan-4-yloxy)quinoline |
2198769-37-6 | 100mg |
$248.0 | 2023-09-07 | ||
Life Chemicals | F6608-1090-2μmol |
4-methyl-2-(oxan-4-yloxy)quinoline |
2198769-37-6 | 2μmol |
$57.0 | 2023-09-07 |
4-Methyl-2-(oxan-4-yloxy)quinoline Related Literature
-
Bijoy Nharangatt,Raghu Chatanathodi J. Mater. Chem. C, 2019,7, 11493-11499
-
Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800
-
Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217
-
Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449
-
Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191
Additional information on 4-Methyl-2-(oxan-4-yloxy)quinoline
Introduction to 4-Methyl-2-(oxan-4-yloxy)quinoline (CAS No: 2198769-37-6)
4-Methyl-2-(oxan-4-yloxy)quinoline, identified by the Chemical Abstracts Service Number (CAS No) 2198769-37-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the quinoline family, a heterocyclic aromatic chemical structure known for its broad range of biological activities and applications in drug development. The presence of an oxygen-containing side chain linked to a quinoline core via an ether bond introduces unique chemical and pharmacological properties, making it a subject of intense research interest.
The molecular structure of 4-Methyl-2-(oxan-4-yloxy)quinoline consists of a quinoline ring system substituted with a methyl group at the 4-position and an oxygenated tetrahydropyran ring at the 2-position. This structural configuration not only contributes to its distinct chemical reactivity but also influences its potential biological interactions. The compound’s ability to engage with biological targets is further enhanced by the presence of the ether linkage, which can modulate its solubility and metabolic stability.
In recent years, quinoline derivatives have been extensively studied for their potential applications in treating various diseases, including infectious diseases, cancer, and neurological disorders. The structural features of 4-Methyl-2-(oxan-4-yloxy)quinoline make it a promising candidate for further exploration in these areas. Specifically, the oxygenated side chain may serve as a pharmacophore that interacts with specific enzymes or receptors in biological systems, thereby exhibiting therapeutic effects.
One of the most compelling aspects of 4-Methyl-2-(oxan-4-yloxy)quinoline is its versatility in chemical modifications. The presence of reactive sites on both the quinoline core and the oxygenated side chain allows for the synthesis of numerous derivatives with tailored biological activities. This flexibility has enabled researchers to design analogs that may exhibit improved efficacy, reduced toxicity, or enhanced pharmacokinetic profiles compared to parent compounds.
Recent studies have begun to uncover the potential of 4-Methyl-2-(oxan-4-yloxy)quinoline in modulating key biological pathways. For instance, research suggests that this compound may interfere with bacterial biofilm formation by targeting essential enzymes involved in matrix synthesis. Additionally, preclinical data indicate that it could possess anti-inflammatory properties by inhibiting inflammatory cytokine production in immune cells. These findings underscore the compound’s potential as a lead molecule for developing novel therapeutic agents.
The synthesis of 4-Methyl-2-(oxan-4-yloxy)quinoline involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Key synthetic steps typically include functional group transformations such as etherification and alkylation, followed by purification techniques like column chromatography or recrystallization. Advanced synthetic methodologies, including transition-metal-catalyzed reactions and flow chemistry, have been employed to optimize production processes and improve scalability.
The pharmacokinetic behavior of 4-Methyl-2-(oxan-4-yloxy)quinoline is another critical area of investigation. Studies have shown that this compound exhibits moderate solubility in both aqueous and organic solvents, which could influence its absorption, distribution, metabolism, and excretion (ADME) properties. Understanding these parameters is essential for predicting its bioavailability and designing effective dosing regimens for therapeutic applications.
In conclusion, 4-Methyl-2-(oxan-4-yloxy)quinoline (CAS No: 2198769-37-6) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features, combined with promising preclinical results, position it as a valuable scaffold for developing new drugs targeting various diseases. As research continues to uncover its biological activities and optimize synthetic methodologies, this compound is poised to make meaningful contributions to medicinal chemistry and drug discovery efforts.
2198769-37-6 (4-Methyl-2-(oxan-4-yloxy)quinoline) Related Products
- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)
- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)
- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)
- 1174132-74-1(3-Bromo-1H-pyrazole)
- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)
- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)
- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)
- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)
- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)
- 139244-00-1(2-Bromo-7H-purine-6-thiol)


